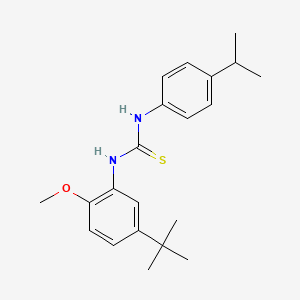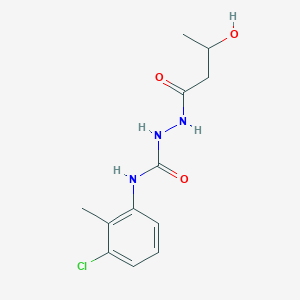![molecular formula C18H20Cl2N2O2S B4113478 N-(3,4-dichlorobenzyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea](/img/structure/B4113478.png)
N-(3,4-dichlorobenzyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea
説明
N-(3,4-dichlorobenzyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea, commonly known as DCMU, is a herbicide that has been widely used in agricultural practices. It is a potent inhibitor of photosynthesis, and its mechanism of action involves blocking the electron transport chain in photosystem II. DCMU has been extensively studied in the scientific community, and its applications extend beyond herbicidal use. In
作用機序
The mechanism of action of DCMU involves blocking the electron transport chain in photosystem II. Specifically, DCMU binds to the D1 protein of photosystem II, which is responsible for the transfer of electrons from water to plastoquinone. By inhibiting this transfer, DCMU prevents the production of ATP and NADPH, which are essential for photosynthesis. This ultimately leads to the death of the plant or algae.
Biochemical and Physiological Effects:
The biochemical and physiological effects of DCMU are well-documented. As mentioned, DCMU inhibits photosynthesis by blocking the electron transport chain in photosystem II. This leads to a decrease in ATP and NADPH production, which can cause oxidative stress and damage to the plant or algae. Additionally, DCMU has been shown to affect the expression of genes involved in photosynthesis and stress response.
実験室実験の利点と制限
One advantage of using DCMU in lab experiments is its potency as a photosynthesis inhibitor. This allows for precise control of photosynthesis and the electron transport chain. Additionally, DCMU is relatively easy to synthesize and purify, making it readily available for use in experiments. However, one limitation of using DCMU is its specificity for photosystem II. This means that it cannot be used to study other aspects of photosynthesis or energy production.
将来の方向性
There are several future directions for research involving DCMU. One area of interest is the development of new herbicides based on the structure of DCMU. Additionally, DCMU could be used as a tool to study the effects of photosynthesis inhibition on plant and algae communities in natural ecosystems. Further research could also investigate the effects of DCMU on other organisms, such as bacteria and fungi, which may have different responses to photosynthesis inhibition. Finally, the mechanism of action of DCMU could be further elucidated through structural and biochemical studies.
In conclusion, DCMU is a potent herbicide that has been extensively studied in the scientific community. Its mechanism of action involves blocking the electron transport chain in photosystem II, and it has been used as a tool to study photosynthesis and plant growth. DCMU has advantages and limitations for use in lab experiments, and there are several future directions for research involving this compound.
科学的研究の応用
DCMU has been extensively studied in the scientific community due to its potent herbicidal properties. It has been used to investigate the mechanisms of photosynthesis and the electron transport chain in photosystem II. DCMU has also been used as a tool to study the effects of photosynthesis inhibition on plant growth and development. Additionally, DCMU has been used in the study of algae and cyanobacteria, as these organisms also utilize photosynthesis for energy production.
特性
IUPAC Name |
1-[(3,4-dichlorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20Cl2N2O2S/c1-23-16-6-4-12(10-17(16)24-2)7-8-21-18(25)22-11-13-3-5-14(19)15(20)9-13/h3-6,9-10H,7-8,11H2,1-2H3,(H2,21,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQGHNXIZGWSTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=S)NCC2=CC(=C(C=C2)Cl)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dichlorobenzyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]thiourea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[4-(allyloxy)phenyl]-7-chloro-2-(2-phenylethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4113401.png)
![3-({[(4-acetylphenyl)amino]carbonyl}amino)benzoic acid](/img/structure/B4113410.png)
![N-(3,4-dimethoxyphenyl)-N'-[1-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B4113411.png)
![methyl 5-{[(5-bromo-2-thienyl)sulfonyl]amino}-2-chlorobenzoate](/img/structure/B4113418.png)

![1-(3-bromo-4-hydroxy-5-methoxyphenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4113431.png)
![2-({N-[(4-ethoxyphenyl)sulfonyl]-N-phenylglycyl}amino)-N-(2-methoxyethyl)benzamide](/img/structure/B4113442.png)
![N-(3-chlorophenyl)-N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-4-methoxybenzenesulfonamide](/img/structure/B4113450.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-(2,5-dimethoxyphenyl)urea](/img/structure/B4113460.png)
![N~1~-(2,3-dichlorophenyl)-N~2~-(4-methylphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4113465.png)
![ethyl 4-[(3,5-dichloro-4-propoxybenzoyl)amino]benzoate](/img/structure/B4113470.png)

![N-(2,4-dimethoxyphenyl)-2-{5-[(2-naphthyloxy)methyl]-2-furoyl}hydrazinecarbothioamide](/img/structure/B4113481.png)